molecular formula C8H11NO3 B13627823 7-Oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid

7-Oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B13627823
M. Wt: 169.18 g/mol
InChI Key: UJBLEHDRWXADOO-UHFFFAOYSA-N
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Description

7-Oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic compound that features a unique structure with potential applications in various fields of science and industry. This compound is characterized by its rigid bicyclic framework, which imparts specific chemical and physical properties that make it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid typically involves the construction of the bicyclic core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a cyclic ketone can lead to the formation of the bicyclic structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with different ones, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

7-Oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological molecules and pathways.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 7-Oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The rigid bicyclic structure can enhance binding affinity and specificity, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

    8-Azabicyclo[3.2.1]octane-2-carboxylic acid: Another bicyclic compound with similar structural features but different functional groups.

    2-Azabicyclo[3.2.1]octane: A related compound with a different substitution pattern, leading to distinct chemical and biological properties.

Uniqueness

7-Oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid is unique due to its specific functional groups and rigid bicyclic structure, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

7-oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid

InChI

InChI=1S/C8H11NO3/c10-7-4-1-5(8(11)12)3-6(2-4)9-7/h4-6H,1-3H2,(H,9,10)(H,11,12)

InChI Key

UJBLEHDRWXADOO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(CC1C(=O)O)NC2=O

Origin of Product

United States

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